4,5-Diethoxy-2-nitrobenzonitrile
Description
4,5-Diethoxy-2-nitrobenzonitrile (CAS RN: 236750-63-3) is a nitrile-substituted aromatic compound featuring ethoxy groups at the 4- and 5-positions and a nitro group at the 2-position of the benzene ring. Its molecular formula is C₁₁H₁₂N₂O₄, with a molecular weight of 236.23 g/mol. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
4,5-diethoxy-2-nitrobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c1-3-16-10-5-8(7-12)9(13(14)15)6-11(10)17-4-2/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCCPKMYZZWRLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C#N)[N+](=O)[O-])OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20362536 | |
| Record name | 4,5-diethoxy-2-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20362536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
236750-63-3 | |
| Record name | 4,5-Diethoxy-2-nitrobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=236750-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-diethoxy-2-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20362536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Diethoxy-2-nitrobenzonitrile typically involves the nitration of 4,5-diethoxybenzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 2 position.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in 4,5-Diethoxy-2-nitrobenzonitrile can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The ethoxy groups can undergo nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy groups, leading to the formation of aldehydes or carboxylic acids.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 4,5-Diethoxy-2-aminobenzonitrile.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Oxidation: 4,5-Diethoxy-2-nitrobenzaldehyde or 4,5-Diethoxy-2-nitrobenzoic acid.
Scientific Research Applications
Chemistry: 4,5-Diethoxy-2-nitrobenzonitrile is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the preparation of more complex molecules.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,5-Diethoxy-2-nitrobenzonitrile would depend on the specific chemical reactions it undergoes. For instance, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons, facilitated by the reducing agent. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4,5-Diethoxy-2-nitrobenzonitrile with key analogs, focusing on molecular structure, substituent effects, reactivity, and applications.
Structural and Functional Group Variations
Data Table: Key Structural Analogs
Nitro Group Reactivity
The nitro group in these compounds is highly reactive, enabling reductions to amines or diamines. For example, 5-Methoxy-2-nitrobenzoic acid (CAS 1882-69-5) undergoes reduction with SnCl₂·2H₂O to yield 4-substituted-5-fluorobenzene-1,2-diamine, a critical step in synthesizing heterocyclic drug candidates . While similar reactivity is expected for this compound, the electron-donating ethoxy groups may modulate reaction rates compared to methoxy analogs .
Alkoxy Group Influence
- Methoxy vs. Ethoxy: Ethoxy substituents increase lipophilicity and steric bulk compared to methoxy groups. This may enhance solubility in nonpolar solvents and affect bioavailability in pharmaceutical contexts.
Functional Group Variations
- Nitrile vs. Carboxylic Acid : 5-Methoxy-2-nitrobenzoic acid (carboxylic acid) is more polar than nitrile analogs, influencing its application in aqueous-phase reactions. Nitriles, such as this compound, are often preferred in coupling reactions (e.g., Suzuki-Miyaura) due to their stability .
- Benzamide Derivatives : Compounds like 4,5-dimethoxy-2-nitro-N-phenethylbenzamide (CAS 5873-58-5) highlight the utility of nitro-aromatics in amide-based drug design, though these are less directly comparable due to differing functional groups .
Commercial Availability and Hazard Profiles
- 4,5-Dimethoxy-2-nitrobenzonitrile is commercially available with >95% purity and carries hazard warnings (H302, H312, H315) due to toxicity upon ingestion or skin contact .
- 3-Methoxy-4-nitrobenzonitrile is sold by Kanto Reagents at a premium price (¥24,000/500 mg), reflecting its specialized applications .
Biological Activity
4,5-Diethoxy-2-nitrobenzonitrile (CAS No. 236750-63-3) is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H13N2O4
- Molecular Weight : 235.23 g/mol
- Structure : The compound features a nitro group and two ethoxy groups attached to a benzonitrile moiety, which may influence its reactivity and biological interactions.
Biological Activity Overview
Research on this compound indicates various biological activities, particularly in the context of antimicrobial and antioxidant properties. Similar compounds have demonstrated significant effects in these areas.
Antimicrobial Activity
Studies have shown that derivatives of nitrobenzene compounds exhibit antimicrobial properties. For instance, compounds with similar structures have been evaluated for their ability to inhibit bacterial growth. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic processes.
Antioxidant Properties
Research has highlighted the potential of this compound in scavenging free radicals. Antioxidant activity is crucial for protecting cells from oxidative stress, which is implicated in various diseases including neurodegenerative disorders.
The biological activity of this compound can be attributed to its ability to interact with cellular targets:
- Free Radical Scavenging : The nitro group may facilitate electron transfer reactions that neutralize reactive oxygen species (ROS) .
- Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit enzymes such as acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease .
Research Findings and Case Studies
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
